molecular formula C17H16N2OS2 B2370416 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide CAS No. 896346-87-5

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide

Cat. No.: B2370416
CAS No.: 896346-87-5
M. Wt: 328.45
InChI Key: PTTVRAWZYNGYDO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H16N2OS2 and its molecular weight is 328.45. The purity is usually 95%.
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Scientific Research Applications

Synthetic Opioids and Receptor Agonists

Research into non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides, has been extensive due to their significant impact on drug markets and public health. These compounds, colloquially known as U-drugs, were developed in the 1970s and 1980s and have shown to produce short-lasting euphoric effects. The study highlights the necessity of international early warning systems to track emerging psychoactive substances, stressing the importance of stereochemistry in their potency and recommending pre-emptive research to provide pharmacokinetic data for early detection in toxicological samples (Sharma et al., 2018).

Environmental Fate of Chemical Compounds

The environmental fate and behavior of parabens, often used as preservatives, have been reviewed to understand their occurrence, biodegradation, and potential as weak endocrine disruptors. Despite efficient wastewater treatment eliminating these compounds, they remain ubiquitous in aquatic environments, with certain derivatives showing higher persistence and stability, indicating a need for improved understanding of their environmental impact and toxicity (Haman et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the development of new compounds with the guanidine moiety, such as 2-guanidinobenzazoles, showcases the pursuit of novel therapeutic agents. These compounds have been studied for their potential pharmacological activities, including cytotoxic effects and inhibition of cell proliferation through mechanisms such as angiogenesis and apoptosis. This highlights the chemical versatility and potential of benzazoles in drug development (Rosales-Hernández et al., 2022).

Environmental Biodegradation

Research on the biodegradation of condensed thiophenes found in petroleum emphasizes the complexity of organosulfur compounds' environmental impact. Studies on dibenzothiophene and related compounds have highlighted the need for more comprehensive investigations into their fate in contaminated environments and their potential toxicity, underscoring the environmental challenges posed by these compounds (Kropp & Fedorak, 1998).

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the MAPK family, which plays a crucial role in cellular signaling processes, including cell proliferation, differentiation, migration, and apoptosis.

Mode of Action

The compound acts as a potent inhibitor of JNK3 and JNK2 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the normal signaling processes mediated by these kinases, leading to changes in cellular functions.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-21-14-8-4-3-7-12(14)16(20)19-17-13(10-18)11-6-2-5-9-15(11)22-17/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVRAWZYNGYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.